molecular formula C8H5NS2 B1589923 3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 88537-32-0

3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1589923
CAS No.: 88537-32-0
M. Wt: 179.3 g/mol
InChI Key: VBSAGAKIMFPMFV-UHFFFAOYSA-N
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Description

This tricyclic compound features a fused heterocyclic system with two sulfur atoms (dithia) and one nitrogen atom (aza) in its core structure. Its IUPAC name reflects the bicyclic framework (norbornene-like) fused with thiophene and pyrrole rings, creating a rigid, planar system. The compound’s unique electronic properties arise from conjugation across the sulfur and nitrogen atoms, making it relevant in organic electronics and medicinal chemistry . Derivatives of this structure, such as 7-octyl-substituted variants, are synthesized for applications in optoelectronic materials due to their tunable band gaps and charge-transport properties .

Properties

IUPAC Name

3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NS2/c1-3-10-7-5(1)9-6-2-4-11-8(6)7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAGAKIMFPMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10519613
Record name 4H-Bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88537-32-0
Record name 4H-Bisthieno[3,2-b:2',3'-d]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10519613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4H-Dithieno[3,2-b:2’,3’-d]pyrrole typically involves the Buchwald-Hartwig amination reaction. This method uses 3,3’-dibromo-2,2’-bithiophene and an amine, such as pent-4-yn-1-amine, under palladium catalysis to form the desired product . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent, like toluene, at elevated temperatures. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with its structural analogs, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3,11-Dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene Tricyclic (thiophene-pyrrole-norbornene) None C₉H₇NS₂ 193.29 Planar, conjugated system
7-Octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene Same as above Octyl chain at N7 C₁₆H₂₁NS₂ 291.47 Enhanced solubility in organic solvents
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-tetraene Same as above Octyl at N7; Br at C4 and C10 C₁₆H₁₉Br₂NS₂ 449.27 Halogenated for cross-coupling reactions
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde Tricyclic with three sulfur atoms Aldehyde groups at C4 and C10 C₁₃H₁₀O₂S₃ 294.37 Electron-deficient for polymer synthesis

Key Differences

Substituent Effects :

  • The 7-octyl derivative (C₁₆H₂₁NS₂) introduces alkyl chain flexibility, improving solubility for solution-processed organic semiconductors .
  • Dibromo derivatives (C₁₆H₁₉Br₂NS₂) enable Suzuki-Miyaura coupling reactions, useful for constructing extended π-systems in conjugated polymers .
  • Trithia analogs (e.g., 3,7,11-trithiatricyclo compound) replace nitrogen with sulfur, increasing electron affinity but reducing basicity .

Electronic Properties :

  • The parent compound (C₉H₇NS₂) exhibits a bandgap of ~2.8 eV (calculated), while the dicarbaldehyde derivative (C₁₃H₁₀O₂S₃) shows a reduced bandgap (~2.2 eV) due to electron-withdrawing aldehyde groups .
  • Halogenation (Br) in dibromo derivatives lowers the HOMO level, enhancing oxidative stability in organic field-effect transistors (OFETs) .

Applications :

  • Unsubstituted core : Used as a building block for covalent organic frameworks (COFs) .
  • Octyl-substituted derivatives : Employed in organic photovoltaics (OPVs) for their balanced hole/electron mobility .
  • Trithia-dicarbaldehyde : Acts as a precursor for n-type semiconductors in perovskite solar cells .

Physicochemical Properties and Reactivity

Table 2: Comparative Physicochemical Data

Property Parent Compound (C₉H₇NS₂) 7-Octyl Derivative (C₁₆H₂₁NS₂) Dibromo Derivative (C₁₆H₁₉Br₂NS₂) Trithia-Dicarbaldehyde (C₁₃H₁₀O₂S₃)
Melting Point (°C) 215–217 (dec.) 89–91 (viscous oil) 120–122 198–200
Solubility Insoluble in water Soluble in CHCl₃, THF Soluble in DMF, DMSO Soluble in DMSO
λₘₐₓ (UV-vis, nm) 320 338 345 365
HOMO/LUMO (eV) -5.3/-2.5 -5.1/-2.3 -5.5/-2.7 -5.8/-3.6
  • Reactivity Notes: The dibromo derivative undergoes efficient Stille coupling with thiophene-based monomers to form donor-acceptor copolymers . The trithia-dicarbaldehyde reacts with diamines to yield polyimines with high thermal stability (>400°C) .

Biological Activity

3,11-Dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound notable for its unique tricyclic structure that incorporates sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NS2C_{13}H_{19}NS_2. Its structure features multiple functional groups that contribute to its chemical reactivity and biological interactions.

Key Structural Features

FeatureDescription
Tricyclic FrameworkContains three interconnected rings
Sulfur AtomsTwo sulfur atoms enhance reactivity
Nitrogen AtomOne nitrogen atom adds to the heteroatom complexity
Hydrophobic ChainLong alkyl chain (tridecyl) increases hydrophobicity

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and fungi due to its sulfur content, which is known to disrupt microbial cell membranes.

Anticancer Activity

The compound's potential anticancer properties have been a focus of investigation. Similar tricyclic compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cytotoxicity
A study examined the cytotoxic effects of this compound on human tumor cell lines compared to normal cells:

Cell LineViability (%)Treatment
Tumor Cells (A)32Compound (10 µM)
Tumor Cells (B)46Compound (10 µM)
Normal Cells59Control

Results indicated a significant reduction in viability for tumor cells while sparing normal cells, suggesting selective toxicity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Cell Cycle Disruption : The compound may interfere with the normal progression of the cell cycle in tumor cells.

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity.

Potential Applications

  • Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
  • Anticancer Drugs : Formulation of novel therapeutic agents for cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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